molecular formula C10H13NO2 B3250360 [4-(2-aminoethyl)phenyl] Acetate CAS No. 20284-85-9

[4-(2-aminoethyl)phenyl] Acetate

Cat. No.: B3250360
CAS No.: 20284-85-9
M. Wt: 179.22 g/mol
InChI Key: YEDCMOSAUDXHDX-UHFFFAOYSA-N
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Description

[4-(2-Aminoethyl)phenyl] acetate is an organic compound characterized by a phenyl ring substituted at the para position with a 2-aminoethyl group (-CH₂CH₂NH₂) and an acetate ester (-OAc). The molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol (calculated). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of protected amines for pharmaceutical applications . Its structure combines a hydrophilic amino group with a lipophilic aromatic core, making it suitable for diverse chemical modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-aminoethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDCMOSAUDXHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(2-aminoethyl)phenyl] acetate, also known as 4-(2-aminoethyl)phenyl acetate, is an organic compound that exhibits notable biological activities. Its structure includes an aminoethyl group, which is significant in biological interactions, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H13N
  • Molecular Weight : Approximately 163.22 g/mol
  • Functional Groups : Amine, acetate

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities. These properties are attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes in pathogens.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. Studies suggest that it may act as a histone deacetylase (HDAC) inhibitor, which is relevant for cancer therapy as HDACs play a crucial role in regulating gene expression associated with tumor growth .

The biological activity of this compound can be explained through its interaction with various molecular targets:

  • Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Binding : It has potential applications in modulating receptor activity, which can influence physiological responses in cells.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the disruption of cell wall synthesis, leading to cell lysis. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Cancer Research

In a clinical trial setting, this compound was evaluated for its HDAC inhibitory activity in cancer cell lines. Results indicated a dose-dependent increase in histone acetylation, suggesting its potential as an anticancer agent.

Concentration (µM)Histone Acetylation (% Increase)
120
1045
5075

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as CI-994 (N-acetyldinaline), this compound shows unique properties due to its specific functional groups. While both compounds exhibit HDAC inhibition, the presence of the aminoethyl group in this compound enhances its solubility and bioavailability.

Compound NameHDAC InhibitionAntimicrobial Activity
This compoundModerateYes
CI-994StrongNo

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
[4-(2-aminoethyl)phenyl] acetate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. The compound's ability to participate in various chemical reactions makes it a valuable precursor for developing new therapeutic agents.

Case Studies:

  • Neurological Disorders: Research has indicated that derivatives of this compound can be designed to interact with specific neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety disorders .
  • Anticancer Agents: The compound has been explored as a building block in the synthesis of anticancer drugs, where modifications can lead to increased potency against tumor cells .

Biochemical Research

Enzyme Interactions:
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. This application is crucial for understanding cellular processes and identifying potential therapeutic targets.

Research Findings:

  • Studies have shown that this compound can modulate enzyme activity, providing insights into metabolic regulation and disease mechanisms .
  • It has been employed in assays to screen for enzyme inhibitors, which are vital for drug discovery efforts aimed at various diseases.

Polymer Chemistry

Building Block for Specialty Polymers:
The compound serves as a building block in polymer chemistry, where it contributes to the development of specialty polymers used in coatings and adhesives. These polymers exhibit improved durability and performance compared to traditional materials.

Applications in Industry:

  • Coatings: Polymers derived from this compound are used in protective coatings that require enhanced adhesion and resistance to environmental degradation .
  • Adhesives: Its incorporation into adhesive formulations has led to products with superior bonding strength and flexibility.

Analytical Chemistry

Development of Analytical Methods:
In analytical chemistry, this compound is applied in the development of methods such as chromatography for separating and identifying complex mixtures.

Significance:

  • The compound's unique properties facilitate the separation of compounds in biological samples, aiding in pharmacokinetic studies and drug metabolism research .
  • It is also used as a standard reference material in quantitative analysis techniques.

Cosmetic Formulations

Enhancing Product Stability:
Due to its chemical properties, this compound is suitable for use in cosmetic products. It enhances texture and stability, improving user experience.

Product Applications:

  • Skin Care Products: The compound is incorporated into formulations to provide emollient properties and improve skin feel.
  • Hair Care Products: Its stability contributes to the longevity of active ingredients in hair care formulations .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhanced drug efficacy
Biochemical ResearchStudying enzyme interactionsInsights into metabolic pathways
Polymer ChemistryBuilding block for specialty polymersImproved durability and performance
Analytical ChemistryMethod development for chromatographyEffective separation of complex mixtures
Cosmetic FormulationsEnhancing texture and stabilityImproved user experience

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield [4-(2-aminoethyl)phenyl]acetic acid.

Conditions Reagents Products Yield
Acidic hydrolysisHCl (6M), reflux, 6–8 hours[4-(2-aminoethyl)phenyl]acetic acid85–90%
Basic hydrolysisNaOH (2M), reflux, 4–6 hoursSodium salt of the acid78–83%

Mechanism :

  • Acidic: Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic: Hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate.

Amide Formation

The aminoethyl group reacts with acyl chlorides or anhydrides to form amides.

Reaction Reagents Products Yield
AcylationAcetyl chloride, triethylamine[4-(2-Acetamidoethyl)phenyl] acetate89%
SulfonylationTosyl chloride, pyridine[4-(2-Tosylamidoethyl)phenyl] acetate76%

Example Procedure :
A solution of [4-(2-aminoethyl)phenyl] acetate (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane is treated with acetyl chloride (1.1 mmol) at 0°C. The mixture is stirred for 6 hours at room temperature, washed with water, and purified via recrystallization.

Arylation Reactions

The phenyl group participates in transition-metal-catalyzed coupling reactions.

Reaction Catalyst System Products Yield
Iron-catalyzed arylationFeCl₃, 1,10-phenanthroline, NaBArF₄Diarylated acetates82%

Mechanism :

  • The iron catalyst facilitates C–H activation of the aromatic ring, enabling coupling with arylating agents like dimethylaniline.

  • Key intermediates include iron-aryl complexes.

Reduction of the Ester Group

The ester moiety is reduced to a primary alcohol using strong reducing agents.

Reagents Conditions Products Yield
LiAlH₄Dry THF, 0°C to reflux, 4 hours[4-(2-Aminoethyl)phenyl]ethanol70–75%
DIBAL-HToluene, –78°C, 2 hoursPartially reduced intermediates60–65%

Note : Over-reduction of the amino group is avoided by controlling temperature and stoichiometry.

Oxidation of the Amino Group

The primary amine undergoes oxidation to form nitro or imine derivatives.

Oxidizing Agent Conditions Products Yield
KMnO₄H₂O, 60°C, 3 hours[4-(2-Nitroethyl)phenyl] acetate55%
CrO₃Acetic acid, 40°C, 5 hours[4-(2-Iminoethyl)phenyl] acetate48%

Challenges : Over-oxidation to carboxylic acids is common; selective conditions are critical.

Nucleophilic Substitution

The amino group reacts with alkyl halides or epoxides.

Reagents Conditions Products Yield
Methyl iodideDMF, 60°C, 8 hours[4-(2-(Dimethylamino)ethyl)phenyl] acetate93%
Ethylene oxideTHF, 0°C, 12 hours[4-(2-(2-Hydroxyethylamino)ethyl)phenyl] acetate67%

Photochemical Reactions

UV irradiation induces decarboxylation or dimerization.

Conditions Products Yield
UV (254 nm), 6 hours[4-(2-Aminoethyl)phenyl]methane40%
UV (365 nm), benzophenoneDimerized acetates32%

Key Insights:

  • The aminoethyl group enhances reactivity in nucleophilic and oxidative pathways.

  • Steric hindrance from the tert-butyl group (if present) moderates reaction rates in crowded environments .

  • Iron catalysis offers a sustainable route for arylations, avoiding precious metals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Ethyl 4-Aminophenylacetate (C₁₀H₁₃NO₂, 179.22 g/mol)

  • Key Differences: The amino group is directly attached to the phenyl ring instead of being part of an ethyl chain.
  • This compound is a precursor for dual GK/PPARγ activators, highlighting its pharmaceutical relevance .

2-(4-Hydroxyphenyl)ethyl Acetate (Tyrosol acetate; C₁₀H₁₂O₃, 180.20 g/mol)

  • Key Differences: The aminoethyl group is replaced by a hydroxyphenethyl group.
  • Implications: The hydroxyl group enables hydrogen bonding, increasing water solubility compared to the aminoethyl analogue. Found in plants like Pleione bulbocodioides, it exhibits antioxidant properties .

4-(4-Nitro-1,3-dioxoisoindol-2-yl)phenyl Acetate (C₁₆H₁₀N₂O₆, 326.26 g/mol)

  • Key Differences : The phenyl ring is substituted with a nitro-dioxoisoindolyl group, a bulky electron-withdrawing moiety.
  • Implications : Increased electron deficiency alters reactivity, making it suitable for specialty chemical applications like photoactive materials .

Positional Isomers

2-(2-Aminoethyl)phenyl Acetate (C₁₀H₁₃NO₂, 179.22 g/mol)

  • Key Differences: The aminoethyl group is in the ortho position instead of para.
  • Implications: Steric hindrance near the ester group may reduce enzymatic hydrolysis rates. This isomer was identified in actinomycete metabolites, though its bioactivity remains unexplored .

Functional Group Variations

Methyl 2-Phenylacetoacetate (C₁₁H₁₂O₃, 192.22 g/mol)

  • Key Differences : Incorporates a β-keto ester (-CO-COOCH₃) instead of a simple acetate.
  • Implications: The keto group enables keto-enol tautomerism, enhancing reactivity in cyclization reactions. Used as a reference standard in forensic analysis .

Ethyl-2-(4-Aminophenoxy) Acetate (C₁₀H₁₃NO₃, 195.21 g/mol)

  • Key Differences: An ether (-O-) linkage replaces the ethyl chain, connecting the amino group to the phenyl ring.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
[4-(2-Aminoethyl)phenyl] Acetate C₁₀H₁₃NO₂ 179.22 Phenyl acetate, 2-aminoethyl Synthetic intermediate; bioactive lead
Ethyl 4-Aminophenylacetate C₁₀H₁₃NO₂ 179.22 Phenyl acetate, amino group Dual GK/PPARγ activator precursor
2-(4-Hydroxyphenyl)ethyl Acetate C₁₀H₁₂O₃ 180.20 Phenyl acetate, hydroxyphenethyl Antioxidant; natural product
2-(2-Aminoethyl)phenyl Acetate C₁₀H₁₃NO₂ 179.22 Phenyl acetate, ortho-aminoethyl Microbial metabolite
4-(4-Nitro-1,3-dioxoisoindol-2-yl)phenyl Acetate C₁₆H₁₀N₂O₆ 326.26 Phenyl acetate, nitro-dioxoisoindolyl Photoactive applications

Q & A

What are the recommended synthetic methodologies for [4-(2-aminoethyl)phenyl] acetate derivatives, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound derivatives typically involves esterification or transesterification reactions. For example, acetylation of phenolic hydroxyl groups using acetic anhydride under reflux with catalytic acid (e.g., H₂SO₄) is a common approach. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reagents significantly impact yield and purity . Optimization via thin-layer chromatography (TLC) monitoring and post-synthesis purification using column chromatography or recrystallization is critical to isolate isomers or byproducts .

How can structural characterization techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in regiochemistry or stereochemistry for this compound class?

Basic Research Focus
1H and 13C NMR are essential for confirming the acetyl group’s position on the phenyl ring and the aminoethyl side chain’s connectivity. For instance, coupling constants in 1H NMR can differentiate cis vs. trans configurations in propenyl substituents . X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of structurally analogous compounds like 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate, where crystallographic data resolved tautomeric ambiguities . Advanced 2D NMR techniques (e.g., COSY, NOESY) further clarify spatial arrangements in complex derivatives .

What computational modeling approaches are suitable for predicting the interaction of this compound derivatives with biological targets?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are widely used to study interactions with enzymes or receptors. For example, [4-(2-aminoethyl)phenyl]-acetic acid (AEPA) derivatives were designed as cyclic peptide inhibitors targeting the SARS-CoV-2 main protease (Mpro). Docking studies revealed hydrogen bonding between the aminoethyl group and catalytic residues (e.g., His41), while MD simulations assessed binding stability over time . Density functional theory (DFT) calculations can also predict electronic properties influencing binding affinity .

How do substituent variations on the phenyl ring (e.g., electron-withdrawing groups) alter the compound’s reactivity or biological activity?

Advanced Research Focus
Electron-withdrawing groups (e.g., trifluoromethoxy, nitro) at the para position enhance electrophilic substitution resistance but may reduce solubility. For example, [4-(Trifluoromethoxy)phenyl]methyl acetate exhibits increased metabolic stability due to fluorine’s inductive effects . In contrast, hydroxyl or amino groups improve water solubility but may require protective group strategies during synthesis . Biological activity studies on coumarin derivatives show that substituents like methanesulfonyl or acetyloxy at specific positions modulate cytotoxicity via steric and electronic effects .

What strategies address discrepancies in biological activity data across studies involving this compound?

Advanced Research Focus
Contradictions in activity data often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Methodological solutions include:

  • Standardized purity verification : HPLC-UV/ESI-MS to confirm >95% purity .
  • Dose-response validation : Replicating assays with multiple concentrations and controls (e.g., DMSO vehicle).
  • Metabolic stability testing : Liver microsome assays to assess compound degradation kinetics, as demonstrated in phenylacetic acid derivatives .
  • Structural analogs comparison : Testing substituent-isomer pairs (e.g., ortho vs. para acetyloxy) to isolate structure-activity relationships (SAR) .

How can researchers optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

Advanced Research Focus
Green chemistry principles are critical for scalability:

  • Solvent selection : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether (CPME) for safer processing .
  • Catalytic systems : Use immobilized lipases or acidic resins (e.g., Amberlyst-15) to reduce waste .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce reaction times for acetylation steps .
  • Byproduct mitigation : In-line FTIR monitoring detects intermediates like acetic acid, enabling real-time adjustments .

What are the key challenges in crystallizing this compound derivatives, and how can they be overcome?

Advanced Research Focus
Crystallization challenges include low melting points and polymorphism. Strategies include:

  • Co-crystallization : Adding co-formers (e.g., succinic acid) to stabilize lattice structures .
  • Temperature-gradient methods : Slow cooling from saturated solutions in ethanol/water mixtures .
  • High-throughput screening : Use of crystallization robots to test >100 solvent/antisolvent combinations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.